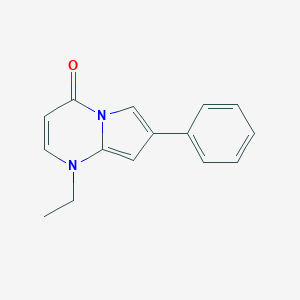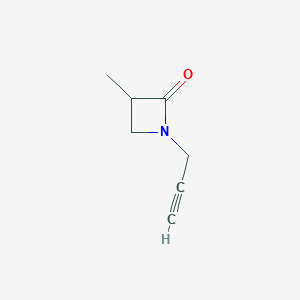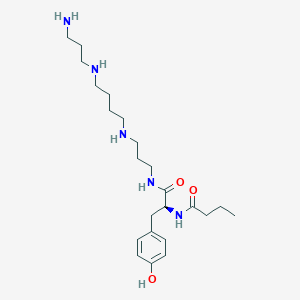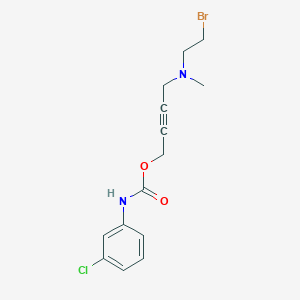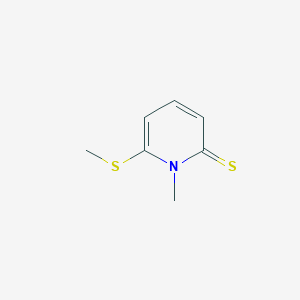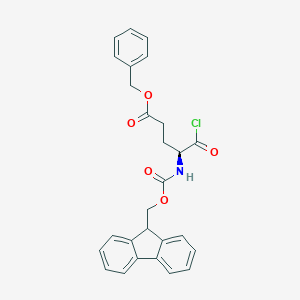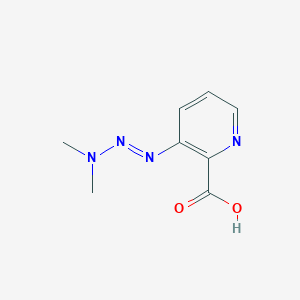
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid, commonly known as DMDP, is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. DMDP belongs to the category of diazenylpyridines, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
DMDP has been studied extensively for its potential applications in various scientific research fields. One of the primary areas of research is in the field of cancer treatment. Studies have shown that DMDP has the potential to inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. DMDP has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques that are associated with the disease.
Wirkmechanismus
The mechanism of action of DMDP involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and cell survival. DMDP has also been shown to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the regulation of cyclic nucleotide levels in cells.
Biochemische Und Physiologische Effekte
DMDP has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that DMDP can induce apoptosis or programmed cell death in cancer cells by activating various pathways involved in cell death. DMDP has also been shown to inhibit the formation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DMDP has several advantages for use in lab experiments. It is a stable and well-characterized compound that can be easily synthesized and purified. DMDP also has a high level of selectivity for its targets, which makes it a valuable tool for studying specific pathways and enzymes. However, DMDP also has some limitations for use in lab experiments. It can be difficult to work with due to its potential hazards, and its effects can be difficult to interpret due to its complex mechanism of action.
Zukünftige Richtungen
There are several future directions for research on DMDP. One area of research is in the development of more selective and potent inhibitors of PARP and PDE enzymes. Another area of research is in the development of new methods for the synthesis and purification of DMDP. Additionally, research is needed to further elucidate the mechanism of action of DMDP and its potential applications in other scientific research fields.
Conclusion:
DMDP is a chemical compound that has been extensively studied for its potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes and pathways that are involved in the growth and proliferation of cancer cells. DMDP has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMDP, including the development of more selective and potent inhibitors of PARP and PDE enzymes, and the elucidation of its mechanism of action in other scientific research fields.
Synthesemethoden
DMDP can be synthesized through a multi-step process involving the reaction of 2-pyridinecarboxylic acid with dimethylamine and nitrous acid. The resulting product is then subjected to further reactions to obtain the final DMDP compound. The synthesis of DMDP requires careful handling of the reactants and strict adherence to safety protocols due to the potential hazards associated with the use of nitrous acid.
Eigenschaften
CAS-Nummer |
116708-30-6 |
|---|---|
Produktname |
3-(Dimethylaminodiazenyl)pyridine-2-carboxylic acid |
Molekularformel |
C8H10N4O2 |
Molekulargewicht |
194.19 g/mol |
IUPAC-Name |
3-(dimethylaminodiazenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H10N4O2/c1-12(2)11-10-6-4-3-5-9-7(6)8(13)14/h3-5H,1-2H3,(H,13,14) |
InChI-Schlüssel |
ABJSYTQJFSOBIO-UHFFFAOYSA-N |
SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
Kanonische SMILES |
CN(C)N=NC1=C(N=CC=C1)C(=O)O |
Synonyme |
2-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



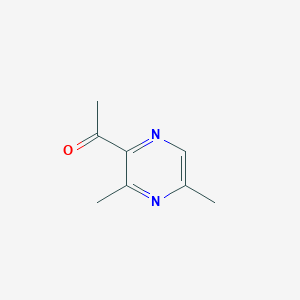
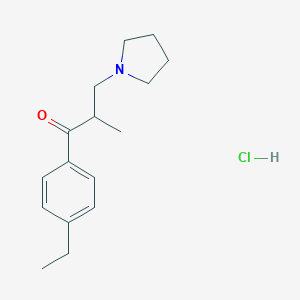
![3-Methyl-3,3a,3b,4,5,6,6a,6b-octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrazole](/img/structure/B39255.png)
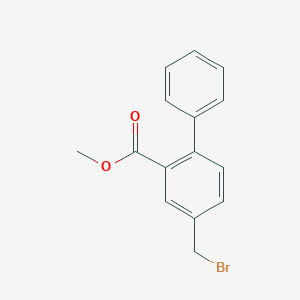

![3a,4-dihydro-2H-furo[3,2-b]pyrrol-5(3H)-one](/img/structure/B39265.png)

